

Aviglycine's Impact on Fruit Quality: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aviglycine

Cat. No.: B1665843

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the precise effects of plant growth regulators is paramount. This guide provides a comprehensive statistical analysis of **aviglycine** (AVG) treatment on fruit quality, comparing its performance with alternatives and supported by experimental data. Detailed methodologies and mechanistic pathways are presented to facilitate informed application and future research.

Aviglycine, commercially known as ReTain®, is a potent inhibitor of ethylene biosynthesis.[1] [2] By blocking the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a key precursor to ethylene, AVG effectively delays ripening and senescence in a variety of climacteric fruits.[3][4][5] This guide delves into the quantitative effects of AVG on critical fruit quality attributes and provides a comparative overview with 1-methylcyclopropene (1-MCP), another widely used ethylene action inhibitor.

Comparative Effects of Aviglycine on Fruit Quality Parameters

The application of AVG has been shown to significantly influence several key indicators of fruit quality at harvest and during post-harvest storage. The following tables summarize the quantitative effects of AVG on various fruits as documented in multiple studies.

Apples (*Malus domestica*)

Pre-harvest application of AVG on apples consistently demonstrates a delay in ripening, leading to improved storage potential.

Cultivar	AVG Concentration (mg/L)	Application Time (Weeks Before Harvest)	Key Effects
'Red Delicious'	132 - 264	3	Reduced preharvest fruit drop and internal ethylene concentration. Delayed fruit softening and starch hydrolysis. Inconsistent effects on fruit size.[6]
'Gala'	65 - 260	1 - 3	More effective at higher concentrations (130 mg/L) in minimizing fruit drop. Delayed fruit softening, skin coloration, and starch degradation.[2][7]
'Fuji'	125 - 250	4	At 125 mg/L, AVG reduced preharvest fruit drop from 85% (control) to 10% in 'Gala', but slightly increased it in 'Fuji'. [8]
'McIntosh'	Not specified	2 - 4	Limited effect on internal ethylene concentration, but did affect the starch pattern index at harvest.[9]
'Royal Gala'	125 g/L (a.i.)	4	Slowed down starch degradation and negatively affected the development of over

color. A positive
influence on fruit
firmness was
observed, with no
significant impact on
Total Soluble Solids
(TSS) or Titratable
Acidity (TA).^[10]

Pears (*Pyrus communis* and *Pyrus pyrifolia*)

In pears, AVG treatment is effective in managing ripening and reducing post-harvest disorders.

Cultivar	AVG Concentration (mg/L)	Application Time (Weeks Before Harvest)	Key Effects
'Bartlett'	1 mM (infiltrated)	Post-harvest	Strongly inhibited ethylene production, delayed the respiratory climacteric, and subsequent changes in skin color and flesh firmness. [11]
'Huangguan'	200	1 and 2	Maintained higher firmness, soluble solids content (SSC), and titratable acid (TA) content. Lowered ethylene production rate and core browning index. [4]
'Williams'	100 - 150	1, 3, and 4.3	Delayed maturation by 3-4 days. Reduced pre-harvest drop by 38-100%. Increased fruit size (7-10%), weight (26-41%), and firmness (2-16%). Reduced ethylene production and respiration rate. [12]
'Kousui' & 'Housui'	250 - 500	2 and 4	Suppressed ethylene evolution. Increased fruit flesh firmness. Skin color tended to be greener. No significant effect on

other quality
parameters at harvest.

[\[13\]](#)[\[14\]](#)

Other Fruits

The application of AVG has also been explored in other fruits with promising results for quality maintenance.

Fruit	Cultivar	AVG Concentration (mg/L)	Application Method	Key Effects
Peach	'Monroe'	100 - 200	Spray, 7, 21, and 30 days before harvest	Delayed fruit maturity by 4-6 days. Increased fruit size and weight. Fruits were firmer and had lower ethylene production and respiration rates. [15]
Plum	'President'	100 - 200	Spray, 2 weeks before harvest	Increased the rupture force required, indicating higher firmness. [16]
Tomato	'Débora'	500 - 1500	Post-harvest immersion	Delayed post-harvest ripening, reduced respiration rate, and changes in external and internal color. Minimized weight loss and decrease in firmness at 1500 mg/L. [17]

Experimental Protocols

The following provides a generalized methodology for the application of AVG and the subsequent analysis of fruit quality, based on common practices reported in the cited literature.

1. Aviglycine Application:

- Preparation: A stock solution of AVG (e.g., from a commercial formulation like ReTain®) is prepared in distilled water. A surfactant (e.g., Tween-20 at 0.02% v/v) is often added to ensure uniform coverage.[\[4\]](#)
- Application: The solution is sprayed onto the fruit trees until runoff, typically 1 to 4 weeks before the anticipated commercial harvest date.[\[7\]](#)[\[10\]](#) The concentration of AVG applied can range from 65 to 500 mg/L depending on the fruit species, cultivar, and desired effect.[\[7\]](#)[\[13\]](#)

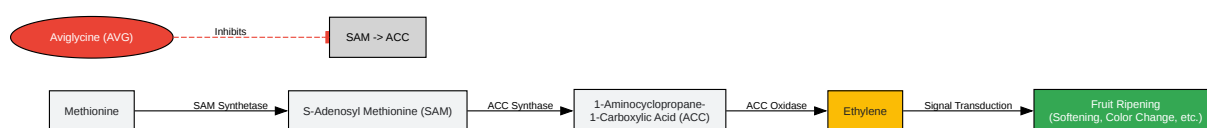
2. Fruit Quality Assessment:

- Firmness: Measured using a penetrometer (e.g., Effegi) with a specific probe diameter. Measurements are taken on opposite sides of each fruit after removing a small section of the peel.[\[6\]](#)[\[15\]](#)
- Soluble Solids Content (SSC): Determined from the fruit juice using a digital or manual refractometer. Results are typically expressed in °Brix.[\[4\]](#)[\[6\]](#)[\[15\]](#)
- Titratable Acidity (TA): Measured by titrating a known volume of fruit juice with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2). Results are often expressed as a percentage of the dominant acid (e.g., malic acid in apples).[\[10\]](#)[\[15\]](#)
- Ethylene Production: Measured by enclosing individual fruits or a known weight of fruit in an airtight container for a specific period. A gas sample is then withdrawn from the headspace and injected into a gas chromatograph equipped with a flame ionization detector (FID).[\[4\]](#)[\[6\]](#)
- Color: Assessed using a chromameter to measure parameters like L* (lightness), a* (redness/greenness), and b* (yellowness/blueness). The Index of Absorbance Difference (IAD) can also be used to measure chlorophyll content.[\[7\]](#)[\[15\]](#)
- Starch Index: Evaluated by staining a cross-section of the fruit with an iodine-potassium iodide solution and comparing the staining pattern to a standard chart (e.g., on a scale of 1

to 8).[6][18]

Mechanistic Insights and Signaling Pathways

Aviglycine's primary mode of action is the competitive inhibition of ACC synthase, a pivotal enzyme in the ethylene biosynthesis pathway. This action directly curtails the production of ethylene, the hormone responsible for initiating and coordinating many aspects of ripening in climacteric fruits.

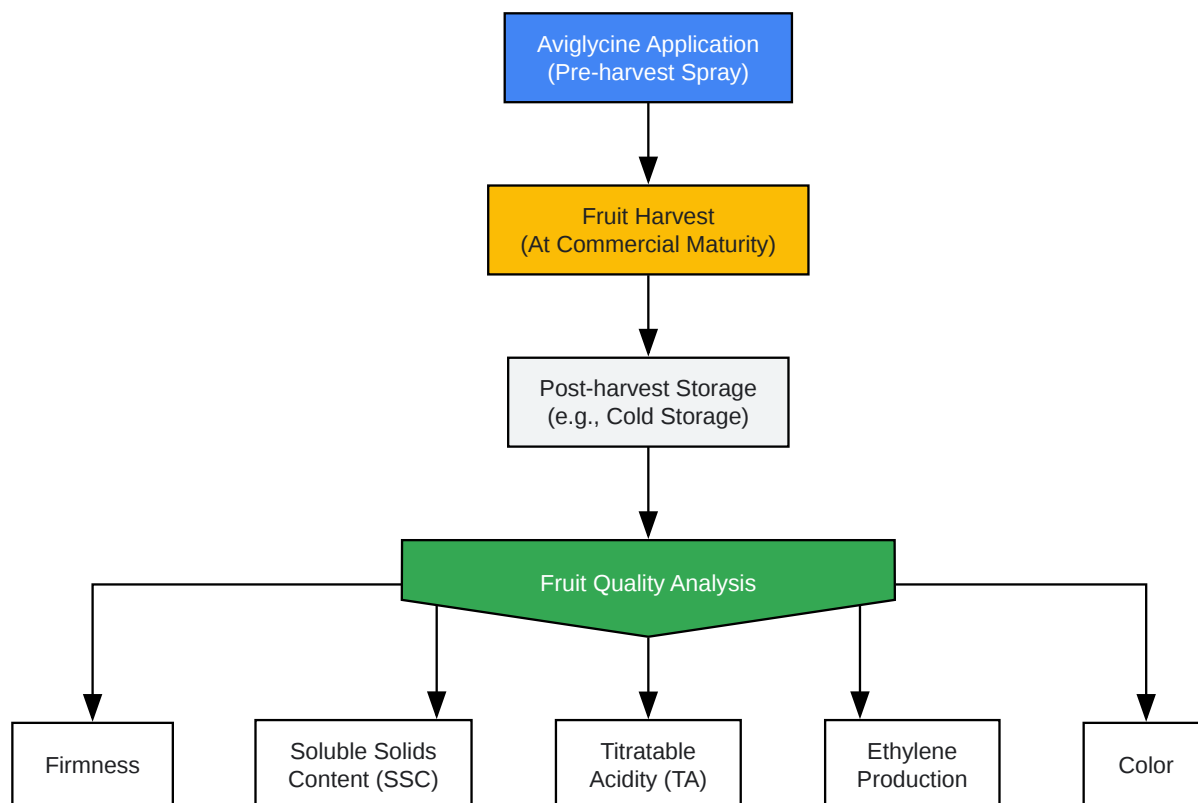


[Click to download full resolution via product page](#)

Caption: Inhibition of Ethylene Biosynthesis by **Aviglycine**.

The diagram above illustrates how **aviglycine** intervenes in the ethylene production pathway. By inhibiting ACC synthase, AVG prevents the formation of ACC, thereby reducing the amount of ethylene produced and delaying the onset of ripening.

In contrast, 1-methylcyclopropene (1-MCP) acts downstream of ethylene synthesis. It competitively binds to ethylene receptors, preventing ethylene from initiating the signal transduction cascade that leads to ripening.



[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for **Aviglycine** Treatment Studies.

This workflow outlines the typical sequence of events in research investigating the effects of **aviglycine** on fruit quality, from pre-harvest treatment to post-harvest analysis.

Conclusion

The statistical data and experimental evidence consistently demonstrate that pre-harvest application of **aviglycine** is an effective tool for managing fruit ripening and maintaining quality. By inhibiting ethylene biosynthesis, AVG can delay softening, reduce pre-harvest drop, and extend the storage life of various fruits, particularly apples and pears. The effectiveness of the treatment is dependent on the concentration, timing of application, fruit species, and cultivar. While AVG primarily impacts firmness and ethylene-related ripening processes, its effects on soluble solids and acidity can be more variable. For researchers and professionals in drug development, understanding these nuances is crucial for optimizing the application of

aviglycine and for the development of new plant growth regulators. The provided data and protocols offer a solid foundation for further investigation and application in horticultural science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of ethylene biosynthesis in fruits by aminoethoxyvinyl...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. hort [journals.ashs.org]
- 7. Effects of Aminoethoxyvinylglycine (AVG) and 1-Methylcyclopropene (1-MCP) on the Pre-Harvest Drop Rate, Fruit Quality, and Stem-End Splitting in 'Gala' Apples [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. phtnet.org [phtnet.org]
- 10. Horticultural Science: Aminoethoxyvinylglycine (AVG) affects cv. Royal Gala apple fruit quality at harvest and after storage - Short communication [hortsci.agriculturejournals.cz]
- 11. Effects of Aminoethoxyvinylglycine and Countereffects of Ethylene on Ripening of Bartlett Pear Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. EFFECT OF AMINOETHOXYVINYLGLYCINE (AVG) ON ETHYLENE EVOLUTION AND FRUIT QUALITY OF JAPANESE PEARS AT HARVEST STAGE | International Society for Horticultural Science [ishs.org]

- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. maxapress.com [maxapress.com]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aviglycine's Impact on Fruit Quality: A Statistical and Mechanistic Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665843#statistical-analysis-of-aviglycine-treatment-effects-on-fruit-quality>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com